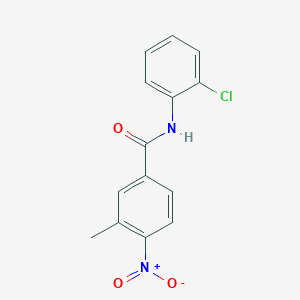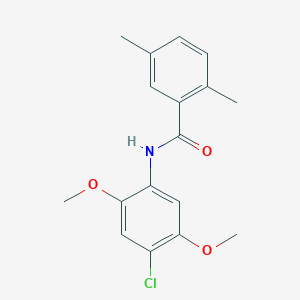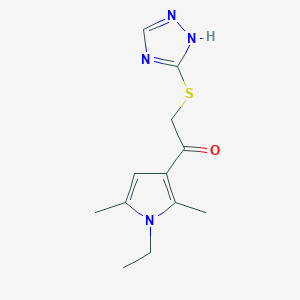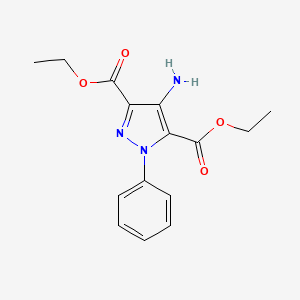
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole, also known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMNP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's mechanism of action is not fully understood, but it has been suggested that it acts as a copper ion chelator, leading to the formation of reactive oxygen species and subsequent apoptosis in cancer cells. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been shown to inhibit the Akt pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and the inhibition of the Akt pathway. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. However, the potential effects of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's fluorescent properties make it a useful tool for the detection of copper ions in biological samples. Its potential anticancer activity also makes it a promising candidate for further research. However, the potential effects of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy. Additionally, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's synthesis can be challenging, and its stability and solubility in biological systems need to be further optimized.
将来の方向性
For 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole research include further optimization of its synthesis and characterization, as well as the development of more efficient methods for its detection and quantification. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's potential as an anticancer agent also warrants further investigation, including its efficacy in vivo and its potential side effects. Additionally, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's potential applications in other fields, such as environmental monitoring and catalysis, should be explored. Overall, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole is a promising compound that has the potential to contribute to various scientific fields, and further research is needed to fully understand its properties and applications.
合成法
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 3-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base catalyst. Another method involves the reaction of 3-nitrobenzyl chloride with 3,5-dimethylpyrazole in the presence of a base catalyst. Both methods result in the formation of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole as a yellow crystalline solid.
科学的研究の応用
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. This property makes 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole a useful tool for the detection of copper ions in biological samples. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells through the inhibition of the Akt pathway.
特性
IUPAC Name |
3,5-dimethyl-1-[(3-nitrophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-6-10(2)14(13-9)8-11-4-3-5-12(7-11)15(16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKJEOXJLBSEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-[(3-nitrophenyl)methyl]pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
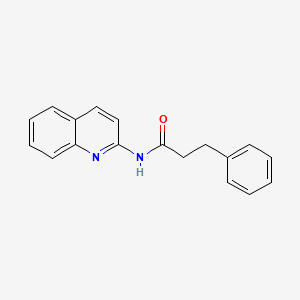
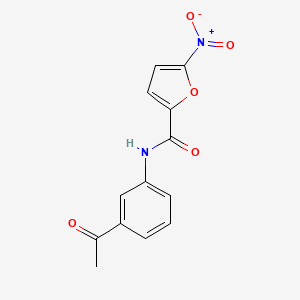

![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
